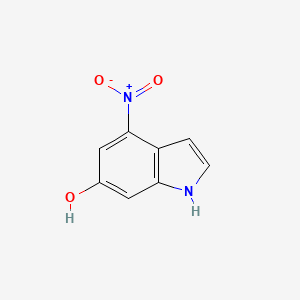

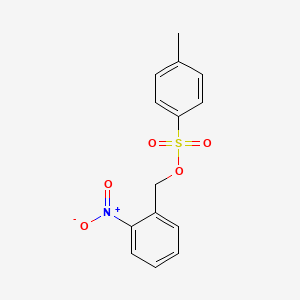

4-Nitro-1H-indol-6-ol

描述

“4-Nitro-1H-indol-6-ol” is a derivative of indole . Indole derivatives are known to possess a wide spectrum of biological activities. For example, the indole moiety is present in the amino acid tryptophan, the plant growth hormone indole-3-acetic acid, and 3-(2-aminoethyl)-1H-indol-5-ol (serotonin), which is one of the key neurotransmitters .

Synthesis Analysis

A convenient methodology for the synthesis of previously unreported (1H-indol-6-yl)phosphonic acid derivatives has been described. The reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal leads to the respective enamines that can be readily converted into indoles by the Batcho–Leimgruber synthetic protocol .

科学研究应用

Synthesis of Phosphonic Acid Derivatives

4-Nitro-1H-indol-6-ol can be used in the synthesis of phosphonic acid derivatives . A convenient methodology for the synthesis of previously unreported (1H-indol-6-yl)phosphonic acid derivatives has been described . The proper choice of reducing agent for the reductive cyclization of intermediate enamines allows to selectively obtain (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonates .

Biological Activities

Indole derivatives possess a wide spectrum of biological activities . For example, the indole moiety is present in the amino acid tryptophan, plant growth hormone indole-3-acetic acid, and serotonin, which is one of the key neurotransmitters . Indole unit is also incorporated in many natural compounds, such as alkaloids, fungal metabolites, and marine products .

AntiHIV Agents

Several 3-, 4-, and 5-phosphonylated indoles have been demonstrated as effective antiHIV agents . This suggests that 4-Nitro-1H-indol-6-ol could potentially be used in the development of new antiHIV drugs .

Protein Kinase Inhibitors

Phosphonylated indoles have been shown to be effective protein kinase inhibitors . This suggests that 4-Nitro-1H-indol-6-ol could potentially be used in the development of new protein kinase inhibitors .

Modulators of Na+/H+ Exchange Transport System

Phosphonylated indoles have been shown to be effective modulators of the Na+/H+ exchange transport system . This suggests that 4-Nitro-1H-indol-6-ol could potentially be used in the development of new modulators of the Na+/H+ exchange transport system .

Flavor and Fragrance Applications

Indole also has value for flavor and fragrance applications, for example, in the food industry or perfumery . This suggests that 4-Nitro-1H-indol-6-ol could potentially be used in these applications .

Production of Natural Colourants

Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants . This suggests that 4-Nitro-1H-indol-6-ol could potentially be used in the production of natural colourants .

Therapeutic Potential

Halogenated and oxygenated derivatives of indole have promising bioactivity with therapeutic potential to treat human diseases . This suggests that 4-Nitro-1H-indol-6-ol could potentially be used in the development of new therapeutics .

未来方向

Indole derivatives, including “4-Nitro-1H-indol-6-ol”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They have value for flavor and fragrance applications, for example, in the food industry or perfumery . Therefore, the development of alternative synthetic routes to such disubstituted indoles remains a challenging task .

作用机制

Target of Action

4-Nitro-1H-indol-6-ol, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways. They exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic potential .

属性

IUPAC Name |

4-nitro-1H-indol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-5-3-7-6(1-2-9-7)8(4-5)10(12)13/h1-4,9,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJJYGLOGKCYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646343 | |

| Record name | 4-Nitro-1H-indol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-1H-indol-6-ol | |

CAS RN |

885520-63-8 | |

| Record name | 4-Nitro-1H-indol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Propanol, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B1614263.png)

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1614274.png)